This compound can be sourced from various plants, particularly fruits and vegetables rich in flavonoids. It is classified under the chemical formula and has an average molecular weight of approximately 300.26 g/mol . The IUPAC name for this compound is 3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one, reflecting its structural complexity .
The synthesis of 3,3',7-trihydroxy-4'-methoxyflavone can be achieved through various methods, often involving the modification of existing flavonoid structures. Common synthetic pathways include:
Research has explored these methods extensively, focusing on optimizing reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity .
The molecular structure of 3,3',7-trihydroxy-4'-methoxyflavone features a chromenone core with three hydroxyl groups located at the 3, 3', and 7 positions, and a methoxy group at the 4' position. The structural representation can be depicted using various notations:
COC1=CC=C(C=C1O)C1=C(O)C(=O)C2=CC=C(O)C=C2O1
InChI=1S/C16H12O6/c1-21-12-5-2-8(6-11(12)18)16-15(20)14(19)10-4-3-9(17)7-13(10)22-16/h2-7,17-18,20H,1H3
.The three-dimensional conformation of the molecule plays a crucial role in its biological activity and interaction with other biomolecules.
3,3',7-Trihydroxy-4'-methoxyflavone participates in several chemical reactions typical of flavonoids:
These reactions are essential for understanding its stability and reactivity in biological systems .
The mechanism of action for 3,3',7-trihydroxy-4'-methoxyflavone is multifaceted:
These mechanisms underline its potential therapeutic applications in conditions like cancer and cardiovascular diseases.
The physical properties of 3,3',7-trihydroxy-4'-methoxyflavone include:
Chemical properties include:
These properties are critical for applications in pharmaceuticals and nutraceuticals.
The applications of 3,3',7-trihydroxy-4'-methoxyflavone span various fields:
Research continues to explore new applications and mechanisms of action for this versatile compound.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2